molecular formula C8H12N4O3 B14381566 Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate CAS No. 88428-50-6

Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate

Cat. No.: B14381566
CAS No.: 88428-50-6
M. Wt: 212.21 g/mol
InChI Key: ONYQZWGNKPZUBC-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol. This reaction proceeds at room temperature and yields the desired pyrazole derivative in good to excellent yields . Another method involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Bromine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to engage in hydrogen bonding and other interactions with biological macromolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate is unique due to the presence of both acetamido and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various derivatives with tailored properties .

Properties

CAS No.

88428-50-6

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H12N4O3/c1-3-15-8(14)5-6(9)11-12-7(5)10-4(2)13/h3H2,1-2H3,(H4,9,10,11,12,13)

InChI Key

ONYQZWGNKPZUBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1NC(=O)C)N

Origin of Product

United States

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